Synthesis and Characterization of 4-Bromobenzo[d]thiazole-2-carbonitrile: A Comprehensive Technical Guide
Synthesis and Characterization of 4-Bromobenzo[d]thiazole-2-carbonitrile: A Comprehensive Technical Guide
Executive Summary
4-Bromobenzo[d]thiazole-2-carbonitrile (CAS 1188023-00-8) is a highly specialized, heteroaromatic building block utilized in advanced chemical synthesis, bioconjugation, and drug discovery[1][2]. Benzothiazole derivatives, particularly those functionalized at the C2 and C4 positions, exhibit profound biological activities, including anti-cancer properties and the stabilization of mutant p53 proteins (such as the Y220C mutation)[3][4].
The molecular architecture of this compound is highly privileged: the cyano group at C2 provides a versatile electrophilic handle for amidine, tetrazole, or amide formation, while the bromine atom at C4 serves as an orthogonal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to build extended molecular architectures[3][5].
Retrosynthetic Strategy & Mechanistic Rationale
The de novo synthesis of 4-substituted 2-cyanobenzothiazoles is notoriously challenging. Traditional electrophilic bromination of an unactivated benzo[d]thiazole-2-carbonitrile core often suffers from poor regioselectivity and low yields, typically favoring the C6 position or requiring highly activated (e.g., amino-substituted) precursors[4].
To circumvent this, a highly efficient, bottom-up retrosynthetic approach is employed, utilizing a Palladium-catalyzed, Copper-assisted C–H functionalization and intramolecular C–S bond formation[3][6].
Regiochemical Causality: To specifically isolate the 4-bromo isomer, 2-bromoaniline is selected as the primary starting material[3]. Following its conversion to N-(2-bromophenyl)cyanothioformamide, the Pd-catalyzed C–H activation is forced to occur at the only available, less sterically hindered ortho position (C6 of the original aniline ring). Upon cyclization and formation of the thiazole ring, this C6 carbon becomes the C7 position of the benzothiazole, locking the bromine atom perfectly at the C4 position. This regioselective ring closure is thermodynamically driven and avoids the steric clashes that would occur if substitution were attempted post-cyclization[3][7].
Retrosynthetic analysis of 4-Bromobenzo[d]thiazole-2-carbonitrile.
Experimental Protocols: A Self-Validating System
The following protocol details the two-phase synthesis of 4-Bromobenzo[d]thiazole-2-carbonitrile, grounded in the optimized catalytic conditions developed by [6][8].
Phase 1: Synthesis of N-(2-Bromophenyl)cyanothioformamide
Rationale: We utilize 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) as a highly electrophilic dithiazole donor. The base-mediated fragmentation of the resulting intermediate unmasks the cyanothioformamide moiety, providing a pre-organized linear precursor for cyclization[3][7].
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Condensation: Dissolve 2-bromoaniline (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add Appel salt (1.05 equiv) portion-wise under an argon atmosphere.
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Imine Formation: Stir the mixture at room temperature for 2 hours to allow the formation of the 5-(2-bromophenylimino)-4-chloro-1,2,3-dithiazole intermediate. Validation: Monitor via TLC (Hexanes/EtOAc) for the complete consumption of the aniline.
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Ring Opening: Add pyridine (2.0 equiv) dropwise to the reaction mixture. The base induces the fragmentation of the dithiazole ring, extruding sulfur and chloride to yield the cyanothioformamide.
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Workup: Quench the reaction with 1N HCl to neutralize the pyridine. Extract with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to isolate pure N-(2-bromophenyl)cyanothioformamide.
Phase 2: Pd-Catalyzed/Cu-Assisted Intramolecular C–S Bond Formation
Rationale: Pd(II) inserts into the ortho C–H bond. CuI and KI facilitate the sulfur transfer. Molecular oxygen (from the ambient air) acts as the terminal oxidant to regenerate the Pd(II) catalyst, making the system highly atom-economical[6][7].
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Reaction Setup: In a round-bottom flask open to the air, dissolve N-(2-bromophenyl)cyanothioformamide in a 1:1 (v/v) mixture of DMSO and DMF to achieve a strict molar concentration of 0.025 M[3].
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Catalyst Addition: Add Palladium(II) chloride (PdCl₂, 20 mol%), Copper(I) iodide (CuI, 10 mol%), and Potassium iodide (KI, 2.0 equiv)[3][7].
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Cyclization: Heat the reaction mixture to 100 °C. Causality of Additives: The KI additive is critical; the iodide ions stabilize the copper intermediates and promote the C–S reductive elimination, while the open-air environment allows O₂ to reoxidize the transient Pd(0) species back to Pd(II)[7].
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Monitoring & Isolation: Stir for 4–6 hours until complete conversion is observed via LC-MS. Cool to room temperature, dilute with distilled water, and extract with ethyl acetate (3x).
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Purification: Wash the combined organic layers with brine to remove residual DMSO/DMF, dry over MgSO₄, and concentrate. Purify the crude residue by silica gel chromatography (eluting with ethyl acetate/petroleum ether) to yield the target compound[3].
Proposed mechanism for the Pd-catalyzed, Cu-assisted C-H functionalization.
Characterization & Analytical Data
Rigorous analytical validation is required to confirm the regiochemistry and purity of the synthesized core. The presence of the cyano group is definitively confirmed by the sharp IR stretch at 2229 cm⁻¹, while the 1,2,3-trisubstituted aromatic pattern in the ¹H NMR spectrum confirms the C4 position of the bromine atom[2][3].
| Property | Value / Observation |
| Appearance | White powder |
| Chemical Formula | C₈H₃BrN₂S |
| Molecular Weight | 239.09 g/mol |
| Isolated Yield | 28% (via Pd-catalyzed cyclization) |
| Melting Point | 178–179 °C |
| IR (neat, νmax) | 2229 (CN), 1537, 1456, 1312, 1147, 1077, 871, 778, 738, 640 cm⁻¹ |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.94 (dd, J = 8.2, 1.0 Hz, 1H), 7.87 (dd, J = 7.8, 1.0 Hz, 1H), 7.48 (t, J = 8.0 Hz, 1H) |
Downstream Applications
The 4-Bromobenzo[d]thiazole-2-carbonitrile scaffold is a privileged structure with high utility:
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Targeted Oncology Therapeutics: Small molecules built upon the benzothiazole core have demonstrated high efficacy in stabilizing the Y220C mutation pocket of the p53 tumor suppressor protein, thereby restoring its wild-type function and inducing apoptosis in cancer cells[4].
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Photoredox Catalysis & Functionalization: The cyano group can be subjected to photoelectrochemical asymmetric catalysis for site-selective transformations. Alternatively, it acts as a precursor for generating acyl radicals or can be hydrated to form primary amides (e.g., 4-bromobenzo[d]thiazole-2-carboxamide)[5].
References
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Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules (MDPI), 2022; 27(23):8426. URL:[Link]
- Furopyridine compounds as p53 mutant stabilizer and uses thereof.WIPO Patent (WO2024238406A1), 2024.
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4-Bromobenzo[d]thiazole-2-carbonitrile Compound Summary. PubChem / BenchChem, 2025. URL:[Link]
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Organocatalyzed Photoelectrochemistry for the Generation of Acyl and Phosphoryl Radicals through Hydrogen Atom-Transfer Process. The Journal of Organic Chemistry (ACS Publications), 2024. URL:[Link]
Sources
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- 6. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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